molecular formula C22H21ClO7 B2659724 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate CAS No. 896073-26-0

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

Cat. No. B2659724
CAS RN: 896073-26-0
M. Wt: 432.85
InChI Key: UAYJCTXJXOKTKR-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazole derivatives are a class of compounds that have been studied for their potential anticholinesterase (AChE), butyrylcholinesterase (BuChE) enzyme inhibition activities and also cytotoxic properties on mouse embryonic fibroblast cells (NIH/3T3) .


Synthesis Analysis

The synthesis of these compounds involves a three-step synthetic procedure using 1-phenyl-1 H -tetrazole-5-thiol and ethyl 4-chlorobutanoate as starting materials .


Molecular Structure Analysis

The structures of the obtained compounds were elucidated by IR, 1 H-NMR, 13 C-NMR spectra and elemental analysis data .


Chemical Reactions Analysis

The enzyme inhibition and cytotoxic activities were determined according to Ellman and MTT [3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] methods .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with benzylidene or oxobutanoate moieties are often synthesized via Knoevenagel condensation reactions, a method that allows for the formation of carbon-carbon double bonds by condensing aldehydes with active methylene compounds. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized and characterized using NMR, mass spectra, and X-ray diffraction studies, highlighting the compound's crystalline structure and Z conformation about the C=C double bond (Kariyappa et al., 2016). This illustrates the importance of structural characterization in understanding the properties and potential applications of synthesized compounds.

Antimicrobial Activity

Compounds containing benzylidene or related functionalities have been evaluated for their antimicrobial properties. For instance, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives were synthesized and tested for antimicrobial activity. The study found that these compounds exhibited good to moderate activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). This suggests the potential of structurally similar compounds for developing new antimicrobial agents.

Photocatalytic Transformations and Environmental Applications

Research on compounds with related structural features also extends to photocatalytic transformations, where they can play a role in environmental remediation. For instance, the photocatalytic activity of zinc oxide has been studied using compounds like furfuryl alcohol as probe molecules, indicating the role of hydroxyl radicals and positive holes in oxidizing organic pollutants (Richard & Boule, 1995). Such studies underscore the importance of understanding the interactions between organic compounds and photocatalytic materials for environmental cleanup efforts.

Safety And Hazards

In terms of safety and hazards, compounds 4, 5, 8 and 16 exhibited the lowest cytotoxicity against NIH/3T3 cells .

properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO7/c1-26-18-10-13(11-19(27-2)22(18)28-3)9-17-21(25)15-7-6-14(12-16(15)30-17)29-20(24)5-4-8-23/h6-7,9-12H,4-5,8H2,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYJCTXJXOKTKR-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.